Sissotrin

Overview

Description

Mechanism of Action

Target of Action

Sissotrin, also known as Biochanin A 7-glucoside, is a potent antimicrobial and antioxidant compound . It is active against yeasts and both Gram-positive and Gram-negative bacteria . The primary targets of this compound are these microbial cells, where it exerts its antimicrobial effects.

Mode of Action

It is known that this compound interacts with its microbial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antimicrobial activity.

Pharmacokinetics

It is known that this compound is a derivative of genistein , which suggests that it may share similar pharmacokinetic properties. These properties can impact the bioavailability of this compound, influencing its effectiveness as an antimicrobial and antioxidant agent.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of microbial growth and the neutralization of free radicals . These effects contribute to its antimicrobial and antioxidant activities, respectively.

Biochemical Analysis

Biochemical Properties

Sissotrin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to this compound’s antimicrobial and antioxidant properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are crucial for its antimicrobial and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sissotrin can be synthesized through the glucosylation of Biochanin A, an isoflavone aglycone . The glucosylation process involves the reaction of Biochanin A with 1-bromo-2,3,4,6-tetra-O-acetyl-α-glucopyranose under phase transfer catalysis conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources such as chickpeas . The process includes solvent extraction, crystallization, and drying to obtain the final product . Additionally, biotechnological methods involving enzyme-based glucosylation cascades have been developed to produce this compound on a semi-preparative scale .

Chemical Reactions Analysis

Types of Reactions

Sissotrin undergoes various chemical reactions, including nitration, acetylation, and glucosylation . These reactions are used to modify the compound and produce derivatives with different properties.

Common Reagents and Conditions

Nitration: This compound can be nitrated using nitric acid in the presence of sulfuric acid.

Acetylation: Acetylation of this compound involves the use of acetic anhydride and a catalyst such as pyridine.

Glucosylation: The glucosylation reaction is carried out using 1-bromo-2,3,4,6-tetra-O-acetyl-α-glucopyranose and a phase transfer catalyst.

Major Products Formed

6-Nitrobiochanin A: Formed through nitration of this compound.

2",3",4",6"-Tetraacetylthis compound: Formed through acetylation of this compound.

Scientific Research Applications

Sissotrin has a wide range of scientific research applications due to its bioactive properties . It is used in:

Comparison with Similar Compounds

Sissotrin is similar to other isoflavonoid glucosides such as genistin, daidzin, and ononin . it is unique due to its specific glucoside moiety and the presence of a methoxy group on the isoflavone backbone . This structural uniqueness contributes to its distinct bioactive properties.

List of Similar Compounds

Genistin: Isoflavone glucoside found in soybeans.

Daidzin: Isoflavone glucoside found in soybeans.

Biological Activity

Sissotrin, a flavonoid glycoside primarily isolated from the plant Pterospartum tridentatum, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects, supported by relevant research findings and case studies.

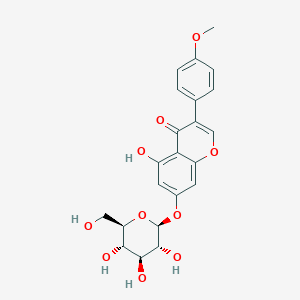

Chemical Structure and Properties

This compound has the molecular formula and is categorized as a flavonoid glycoside. It is structurally related to other isoflavones, which are known for their health benefits. The compound's structure allows it to interact with various biological pathways, contributing to its therapeutic potential.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. Research indicates that this compound can scavenge free radicals effectively. For instance, a study demonstrated that this compound showed a concentration-dependent increase in antioxidant activity when tested against DPPH radicals, with an IC50 value of approximately 50 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. A notable case study assessed its impact on inflammatory markers in vitro. This compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The IC50 values for these effects were reported at approximately 25 μg/mL .

Antibacterial Activity

This compound demonstrates antibacterial activity against various bacterial strains. A study evaluated semisynthetic derivatives of this compound against six bacterial strains, revealing that both this compound and its derivatives exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate antibacterial potency .

Table 1: Antibacterial Activity of this compound and Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| This compound | Escherichia coli | 128 |

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Escherichia coli | 64 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In one study, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 40 μg/mL. This suggests potential applications in cancer therapy .

Case Studies and Clinical Applications

Several case studies have highlighted the potential health benefits of this compound in dietary contexts. A notable study involving rats demonstrated that supplementation with this compound-rich extracts improved glucose tolerance and reduced body weight gain in high-fat diet-induced obesity models. These findings suggest that this compound may play a role in metabolic health .

Properties

IUPAC Name |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEUICHQZGNOHD-RECXWPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-26-7 | |

| Record name | Sissotrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sissotrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISSOTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.